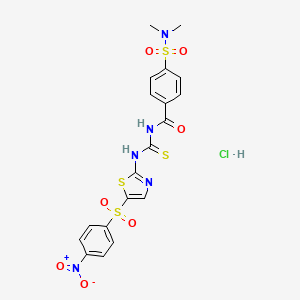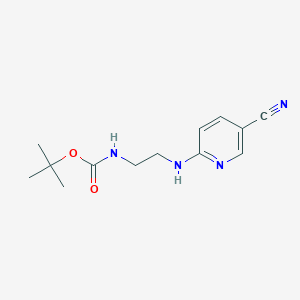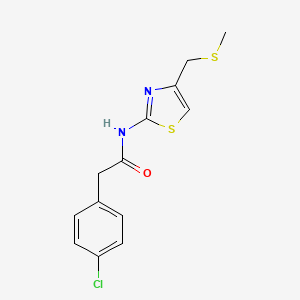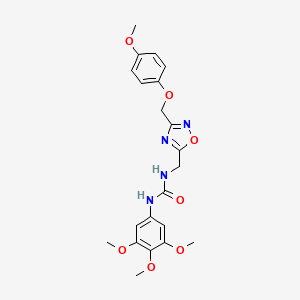
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide, also known as CYM-51010, is a chemical compound belonging to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is part of a broader class of compounds explored for various biochemical applications, including as intermediates in the synthesis of complex molecules and potential therapeutic agents. For instance, studies on compounds like 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine highlight the potential of similar structures in blocking dopamine effects, indicating applications in neurological research and drug development (Jarboe et al., 1978). Similarly, N-3-hydroxyphenyl-4-methoxybenzamide's structural analysis contributes to understanding molecular interactions, which is crucial in drug design (Karabulut et al., 2014).
Novel Hypoxia-selective Cytotoxins
The reductive chemistry of compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates the therapeutic potential of benzamide derivatives in targeting hypoxic tumor cells, offering insights into creating more effective cancer treatments (Palmer et al., 1995). This indicates a pathway for utilizing this compound in cancer research.
Metabolic Studies
The exploration of metabolic pathways, as evidenced by the study of N,N-Dimethylbenzamide Diethylmercaptole, sheds light on the bioactivation and detoxification processes of benzamide derivatives, which is essential for understanding their pharmacokinetics and toxicity (Mukaiyama & Yamaguchi, 1966). Such studies are vital for drug development and safety assessments.
Advanced Material Synthesis
Compounds with benzamide structures have also been explored for their role in material science, such as in the synthesis of novel aromatic polyimides, which are materials with significant industrial applications due to their thermal stability and mechanical properties (Butt et al., 2005).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(18,11-4-5-11)9-16-14(17)10-6-12(19-2)8-13(7-10)20-3/h6-8,11,18H,4-5,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQCDZGYUZWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)


![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![3-(Benzenesulfonyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2664670.png)






![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)

